3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride

Catalog No.
S2760903
CAS No.
2344685-67-0
M.F
C7H18Cl2N2
M. Wt
201.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydr...

CAS Number

2344685-67-0

Product Name

3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride

IUPAC Name

3-[(dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.14

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)5-6-3-7(8)4-6;;/h6-7H,3-5,8H2,1-2H3;2*1H

InChI Key

KEGZVWBNYYNQFN-FNIRFVFUSA-N

SMILES

CN(C)CC1CC(C1)N.Cl.Cl

solubility

not available

3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2C_7H_{18}Cl_2N_2. It features a cyclobutane ring substituted with a dimethylamino group and an amine functional group, which contributes to its unique properties and potential applications in various fields. The compound is primarily used in scientific research, particularly in medicinal chemistry, due to its structural characteristics that allow for diverse interactions with biological targets.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, which may convert the amine functionalities into more reduced forms.
  • Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions. This property is significant for synthesizing derivatives with tailored biological activities.

Research indicates that compounds containing dimethylamine pharmacophores exhibit a range of biological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties. The specific interactions of 3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride with various enzymes and receptors are under investigation to elucidate its potential therapeutic effects. Its unique structural features allow it to modulate different biological pathways, making it a candidate for drug development .

The synthesis of 3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride typically involves:

  • Formation of the Cyclobutane Framework: Starting from cyclobutanamine, the reaction with formaldehyde and dimethylamine leads to the formation of the desired compound.
  • Salt Formation: The addition of hydrochloric acid results in the formation of the dihydrochloride salt, enhancing the solubility and stability of the compound.

This method allows for the efficient production of the compound while maintaining high purity levels.

3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.
  • Biological Research: The compound is studied for its interactions with various biological systems, contributing to our understanding of enzyme and receptor dynamics.
  • Industrial Use: It is utilized in producing specialty chemicals and materials within various industrial sectors .

Studies focusing on the interactions of 3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride reveal its potential to bind to specific molecular targets. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. Understanding these interactions is crucial for determining the compound's efficacy and safety in therapeutic applications .

3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride can be compared to several similar compounds:

Compound NameStructure TypeKey Differences
1-[(Dimethylamino)methyl]cyclopentanamineCyclopentaneFive-membered ring may alter reactivity and biological activity.
1-[(Dimethylamino)methyl]cyclohexanamineCyclohexaneSix-membered ring could influence pharmacokinetics compared to cyclobutane.
1-(Aminomethyl)-N,N-dimethylcycloheptanamineCycloheptaneLarger ring structure potentially affects steric hindrance and interaction profiles.
1-(Aminomethyl)-N,N-dimethylcyclopentanamineCyclopentaneSimilar structure but may differ in binding affinity due to ring size.

The uniqueness of 3-[(Dimethylamino)methyl]cyclobutan-1-amine; dihydrochloride lies in its four-membered cyclobutane structure combined with the dimethylamino group, which significantly influences its reactivity and interactions compared to these similar compounds

Dates

Last modified: 04-14-2024

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